molecular formula C19H16ClN3O4 B11391478 N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391478
M. Wt: 385.8 g/mol
InChI Key: ZIAGGYWWQLKKMM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS number: 1261941-16-5) is a compound with the following chemical formula:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2C12​H11​NO2​

. It contains a dihydropyridazine core substituted with chloro, methoxy, and carboxamide functional groups.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the chemoselective use of 2-methoxyphenyl isocyanate as a protecting group for amino groups . The urea linkage formed during protection is stable under various conditions, making it suitable for amino group protection.

Reaction Conditions: The chemoselective nature of 2-methoxyphenyl isocyanate allows for the regeneration of free amines after convenient deprotection. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is advantageous for this purpose.

Industrial Production Methods: While specific industrial production methods are not widely documented, research laboratories can synthesize this compound using the described synthetic routes.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

    Medicinal Chemistry: Designing novel drugs targeting specific pathways.

    Biological Research: Investigating its effects on cellular processes.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with molecular targets or pathways. Further research is essential to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers can explore related dihydropyridazines to highlight its uniqueness.

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-26-14-6-4-13(5-7-14)23-10-9-16(24)18(22-23)19(25)21-15-11-12(20)3-8-17(15)27-2/h3-11H,1-2H3,(H,21,25)

InChI Key

ZIAGGYWWQLKKMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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